

# Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).[1] Developed by HUTCHMED, it represents a promising therapeutic agent for the treatment of various B-cell hematological malignancies.[2][3] The aberrant activation of the PI3K $\delta$  signaling pathway is a critical driver in the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4] Amdizalisib has demonstrated a favorable pharmacokinetic profile and a manageable safety profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth technical overview of Amdizalisib, summarizing key data and experimental methodologies to support ongoing research and development efforts.

# Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular processes such as growth, proliferation, survival, and differentiation.[6] The PI3K $\delta$  isoform is predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[5]







Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases activates  $PI3K\delta$ .[4][9] Activated  $PI3K\delta$  then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.

**Amdizalisib** is an ATP-competitive inhibitor that selectively binds to PI3K $\delta$ , blocking its kinase activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K $\delta$ /AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is designed to minimize the risk of broad immune suppression and associated serious infections. [8]





Click to download full resolution via product page

**Caption:** PI3K $\delta$  signaling pathway and **Amdizalisib**'s mechanism of action.



# Preclinical Research and In Vitro/In Vivo Activity

**Amdizalisib** has demonstrated potent and selective inhibitory activity in a range of preclinical models.

# **Biochemical and Cellular Activity**

In biochemical and cellular assays, **Amdizalisib** potently inhibited PI3K $\delta$ . It has shown high selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and no significant inhibition of 319 other protein kinases at a concentration of 1  $\mu$ M.[1] This high selectivity is a key feature, potentially leading to a better safety profile compared to less selective PI3K inhibitors.[8]

| Assay Type                             | Target  | IC50 Value   | Reference |
|----------------------------------------|---------|--------------|-----------|
| Biochemical Assay                      | РІЗКδ   | 0.8 - 3 nM   | [1]       |
| Cellular Assay (p-<br>AKT)             | ΡΙ3Κδ   | 0.8 - 3 nM   | [1]       |
| Human Whole Blood<br>Assay             | ΡΙ3Κδ   | 0.8 - 3 nM   | [1]       |
| Cell Viability (B-cell lymphoma lines) | Various | 0.005 - 5 μΜ | [1]       |

# In Vivo Anti-Tumor Activity

In animal models, **Amdizalisib** has shown significant anti-tumor activity. A pharmacodynamic study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, **Amdizalisib** enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

# Experimental Protocols Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantifies the activity of PI3K $\delta$  by measuring the production of ADP.



- Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, substrate (PIP2), and ATP in a suitable buffer.
- Inhibitor Addition: **Amdizalisib** is added at various concentrations to the reaction mixture.
- Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
- Detection: The Transcreener<sup>™</sup> ADP<sup>2</sup> FP Assay detection mixture, containing an ADP antibody and a fluorescent tracer, is added.
- Measurement: The fluorescence polarization is measured. The amount of ADP produced is inversely proportional to the polarization value.
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

# **Cell Viability Assay (CellTiter-Glo® Luminescent Assay)**

This assay determines the number of viable cells in culture based on the quantification of ATP.

- Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.
- Compound Treatment: Cells are treated with varying concentrations of Amdizalisib.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
- Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- Measurement: Luminescence is recorded using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. IC50 values are then determined.[1]





Click to download full resolution via product page

**Caption:** A typical experimental workflow for a cell viability assay.



# **Clinical Research Findings**

**Amdizalisib** is being evaluated in multiple clinical trials for various hematological malignancies, with promising results in relapsed or refractory lymphomas.[4][5]

# Phase I Dose-Escalation Study (NCT03128164)

This study in Chinese patients with relapsed/refractory lymphomas established the safety, tolerability, and preliminary efficacy of **Amdizalisib**.

- Key Findings: The recommended Phase II dose (RP2D) was determined to be 30 mg once daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable toxicity profile.[11] Promising single-agent clinical activity was observed in patients with relapsed/refractory B-cell lymphoma.[11]
- Safety Profile: The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension. The most common Grade ≥3 hematologic TEAE was neutropenia.[11]

| Dose Cohort    | Number of Patients | DLTs Observed | Adverse Events<br>(Grade ≥3)                                           |
|----------------|--------------------|---------------|------------------------------------------------------------------------|
| Cohort A (BID) | 29                 | 4             | Asymptomatic<br>amylase increase,<br>hypercalcemia, lipase<br>increase |
| Cohort B (QD)  | 27                 | 5             | Maculopapular rash,<br>hypertriglyceridemia,<br>QT prolongation, rash  |

Data from ASH 2020 presentation of study NCT03128164.[11]

# Phase II Registration Trial in Follicular Lymphoma (NCT04849351)



This multi-center, single-arm study in China evaluated **Amdizalisib** monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]

- Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]
- Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints
  include complete response rate (CRR), progression-free survival (PFS), time to response
  (TTR), and duration of response (DoR).[4]
- Status: Patient enrollment was completed in February 2023, with topline results anticipated in the second half of 2023.[4]

### **Pharmacokinetics and Metabolism**

Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of **Amdizalisib**.

### **Preclinical Pharmacokinetics**

- Absorption: Amdizalisib is well-absorbed orally.[2][3]
- Distribution: It has high plasma protein binding (approximately 90%) and is extensively distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]
- Metabolism: Amdizalisib is extensively metabolized in vivo.[2][3] The main metabolic
  pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or
  glucuronic acid.[10]
- Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]
- Drug-Drug Interactions: Amdizalisib showed potential to inhibit P-gp, CYP2C8, and CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]



| Species | Clearance       | Volume of<br>Distribution (Vss) | Plasma Protein<br>Binding |
|---------|-----------------|---------------------------------|---------------------------|
| Mice    | Low to moderate | N/A                             | High (~90%)               |
| Rats    | Low to moderate | N/A                             | High (~90%)               |
| Dogs    | Low to moderate | N/A                             | High (~90%)               |
| Monkeys | Low to moderate | N/A                             | High (~90%)               |

Data from preclinical ADME studies.[2][3]

### **Human Pharmacokinetics**

In a study with healthy Chinese volunteers who received a single oral dose of 30 mg, **Amdizalisib** was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can delay its oral absorption but does not have a significant effect on the extent of absorption (AUC).[10]

## Conclusion

Amdizalisib is a highly selective and potent PI3K $\delta$  inhibitor with a promising efficacy and safety profile for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption and a low risk of drug accumulation, support its continued clinical development.[5][13] The data presented in this technical guide underscore the potential of **Amdizalisib** as a valuable therapeutic option, either as a monotherapy or in combination with other agents, for patients with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUTCHMED HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of Amdizalisib in Follicular Lymphoma in China [hutch-med.com]
- 5. HUTCHMED HUTCHMED Receives Breakthrough Therapy Designation in China for Amdizalisib (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 6. What is Amdizalisib used for? [synapse.patsnap.com]
- 7. HUTCHMED Chi-Med initiates first-in-human clinical trial of novel PI3K inhibitor HMPL-689 [hutch-med.com]
- 8. hutch-med.com [hutch-med.com]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 11. HUTCHMED ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823814#amdizalisib-for-hematological-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com